c-Met Kinase Inhibitory Activity: Structural Congruence with Pharmacophore-Optimized Leads Lacks Direct Comparative IC50 Data
A comprehensive pharmacophore-based virtual screening and synthesis campaign identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderately potent c-Met kinase inhibitors, with lead compounds D2 and D25 achieving IC50 values of 1.3 μM and 2.2 μM, respectively. The target compound (CAS 306304-13-2) shares a scaffold that is nearly identical to these validated hits but features a distinct 3-(p-tolyl) substituent on the pyrazole ring. No direct, co-tested IC50 data exist for CAS 306304-13-2 against D2, D25, or any other named comparator under the same assay conditions.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature under CAS 306304-13-2 |
| Comparator Or Baseline | Compound D2: IC50 = 1.3 μM; Compound D25: IC50 = 2.2 μM (Liang et al., 2011, c-Met enzymatic assay) |
| Quantified Difference | Cannot be calculated; direct comparative data absent |
| Conditions | In vitro c-Met kinase enzymatic inhibition assay (Liang et al., Bioorg. Med. Chem. Lett. 2011) |
Why This Matters
For procurement decisions targeting c-Met inhibitor research, the target compound's structural similarity to validated µM-range leads establishes a plausible activity baseline, but the absence of direct comparator data precludes quantitative ranking and requires users to generate their own comparative profiling data.
- [1] Liang Z, Zhang D, Ai J, Chen K, Chen L, Wang H, Kong X, Zheng M, Liu H, Luo C, Geng M, Jiang H. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3749-54. doi: 10.1016/j.bmcl.2011.04.064. View Source
